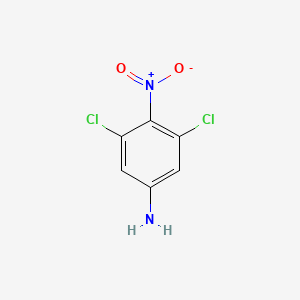
3,5-Dichloro-4-nitroaniline
Descripción general
Descripción
3,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a chlorinated nitroaromatic compound that has garnered considerable attention due to its widespread usage in various fields such as agriculture, pharmaceuticals, and dyes . This compound is known for its distinctive chemical properties and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-nitroaniline can be synthesized through several methods. One common approach involves the chlorination of 4-nitroaniline in a liquid–liquid microflow system. This method achieves high conversion and selectivity under optimized reaction conditions . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid by adding separate streams of the starting materials and a chlorinating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors and catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas dissolved in 1,2-dichloroethane is used for chlorination reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Chlorinated Derivatives: Chlorination reactions produce various chlorinated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-nitroaniline is used in several scientific research applications:
Mecanismo De Acción
The mechanism by which 3,5-Dichloro-4-nitroaniline exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorinated aromatic ring can also engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the chlorine substituents.
2,5-Dichloro-4-nitroaniline: Another chlorinated nitroaniline with different substitution patterns.
3,5-Dichloroaniline: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
3,5-Dichloro-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and chloro groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes .
Propiedades
IUPAC Name |
3,5-dichloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUHJWERVIMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396359 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59992-52-8 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















